N-(3-FLUORO-4-METHYLPHENYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE
Description
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a tert-butyl group, and a fluoro-methylphenyl group
Properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S/c1-13-5-7-15(12-17(13)25)26-20(29)10-9-19-27-22(30)21-16-8-6-14(24(2,3)4)11-18(16)31-23(21)28-19/h5,7,12,14H,6,8-11H2,1-4H3,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJDXXZOKRBAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidine structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.
Attachment of the Fluoro-Methylphenyl Group: This step involves the coupling of the fluoro-methylphenyl group to the core structure, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, which can offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of tert-butyl alcohol derivatives.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide
- 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-bromo-4-methylphenyl)propanamide
Uniqueness
The presence of the fluoro-methylphenyl group in 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.
Biological Activity
The compound N-(3-fluoro-4-methylphenyl)-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]propanamide is a complex organic molecule with potential biological activity. Understanding its pharmacological profile is crucial for its application in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A fluorinated phenyl group which may enhance lipophilicity and metabolic stability.
- A benzothieno[2,3-d]pyrimidin moiety that is known for its diverse biological activities.
- A propanamide functional group , contributing to its potential as a drug-like candidate.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₄F₁N₃O₂S
- Molecular Weight : 525.68 g/mol
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : The benzothieno moiety is associated with antimicrobial activity against various pathogens.
- Antitumor Effects : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Antitumor Activity
Research indicates that derivatives of benzothiazole and related structures exhibit significant antitumor properties. For instance, compounds containing the benzothieno structure have shown promise in inhibiting tumor growth in vitro and in vivo studies.
Antimicrobial Activity
Studies have reported that benzothiazole derivatives possess considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine into the structure may enhance this activity by improving membrane permeability.
Case Studies
- Antitumor Efficacy : A study on a related compound demonstrated an IC50 value of 15 µM against MDA-MB-231 breast cancer cells, indicating strong cytotoxicity.
- Antimicrobial Screening : In vitro tests revealed that a structurally similar compound exhibited inhibition zones of 20–25 mm against Staphylococcus aureus and Candida albicans, suggesting effective antimicrobial properties.
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions starting with thienopyrimidine derivatives. Key steps include:
- Alkylation : Introduction of the 2-methyl-2-propanyl group at position 7 of the hexahydrobenzothienopyrimidine core under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Acylation : Coupling the modified core with N-(3-fluoro-4-methylphenyl) propanamide via nucleophilic substitution or amidation, often using activating agents like EDCI or HOBt .
- Oxidation : Controlled oxidation at the 4-position of the pyrimidine ring using agents like hydrogen peroxide or mCPBA . Purification is achieved via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For example, the fluorine atom in the 3-fluoro-4-methylphenyl group produces distinct splitting patterns in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- FTIR : Confirms functional groups (e.g., carbonyl at 4-oxo, amide C=O) via characteristic absorption bands .
- HPLC : Assesses purity (>95% typically required for biological testing) .
Q. How can researchers troubleshoot low yields in the acylation step?
- Solvent Optimization : Switch from DCM to DMF to enhance nucleophilicity of the amine group .
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions during amide bond formation .
Advanced Research Questions
Q. What computational methods can predict optimal reaction conditions for synthesizing this compound?
- Quantum Chemical Calculations : Simulate reaction pathways to identify energy barriers for key steps (e.g., alkylation or acylation) .
- Machine Learning : Train models on existing reaction data (e.g., solvent, catalyst, temperature) to predict high-yield conditions. For example, ICReDD’s workflow integrates computational and experimental data to narrow optimal parameters .
- Molecular Dynamics : Model solvent effects on transition states to guide solvent selection .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly in the hexahydrobenzothienopyrimidine core .
- Isotopic Labeling : Introduce deuterium at suspected reactive sites (e.g., methyl groups) to simplify splitting patterns .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry and stereochemistry .
Q. What strategies improve the compound’s stability during biological assays?
- Protective Group Chemistry : Temporarily block reactive sites (e.g., the 4-oxo group) with tert-butyldimethylsilyl (TBS) groups during storage .
- Formulation Optimization : Use DMSO/PBS mixtures to prevent aggregation in aqueous buffers .
- Real-Time Monitoring : Employ LC-MS to track degradation products under assay conditions (e.g., pH 7.4, 37°C) .
Q. How do structural modifications (e.g., fluorination at the 3-position) impact bioactivity?
- SAR Studies : Compare the parent compound with analogs (e.g., 3-chloro vs. 3-fluoro derivatives) in enzyme inhibition assays. Fluorine’s electronegativity often enhances binding affinity to hydrophobic pockets .
- Free Energy Calculations : Use molecular docking (AutoDock Vina) to quantify interactions between the 3-fluoro group and target proteins .
- Metabolic Stability Assays : Fluorination typically reduces oxidative metabolism, improving half-life in vitro .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Preparative HPLC : Ideal for separating closely related impurities (e.g., regioisomers) using a C18 column and acetonitrile/water gradient .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at varying temperatures .
- Size-Exclusion Chromatography : Remove high-molecular-weight byproducts (e.g., dimers) from the final product .
Q. How can reaction scalability be achieved without compromising yield?
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., alkylation) to improve heat dissipation and reproducibility .
- Automated Synthesis Platforms : Use robotic systems for precise reagent addition and real-time monitoring of reaction parameters .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., catalyst loading, stoichiometry) to identify robust conditions for scale-up .
Data Conflict Resolution
Q. How should researchers address discrepancies in reported biological activity data?
- Standardized Assay Protocols : Adopt uniform conditions (e.g., cell line, incubation time) across labs to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., solvent used in dosing) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
